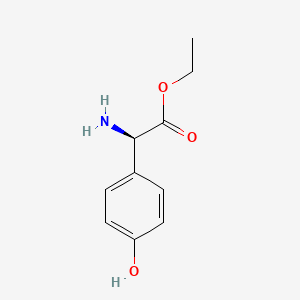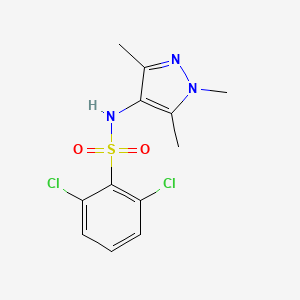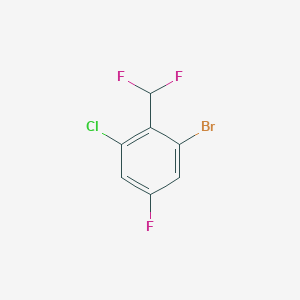
2-(6-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen-containing rings in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid typically involves the condensation of 6-methyl-2-pyridinecarboxaldehyde with a suitable pyrimidine derivative. One common method involves the use of hydrazine hydrate in the presence of a solvent such as dimethylacetamide . The reaction conditions often require heating to facilitate the cyclization process, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding pyridine and pyrimidine derivatives with oxidized functional groups.
Reduction: Formation of alcohols or amines depending on the reducing agent used.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-(6-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(6-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For example, in its anti-fibrotic activity, the compound inhibits the expression of collagen and reduces the content of hydroxyproline in cell culture medium . This suggests that the compound may interfere with the pathways involved in collagen synthesis and deposition.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical properties and biological activities.
Quinolinyl-pyrazoles: These compounds also contain nitrogen heterocycles and have been studied for their pharmacological properties.
Uniqueness
2-(6-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid is unique due to the presence of both pyridine and pyrimidine rings, which contribute to its distinct reactivity and potential applications. Its specific substitution pattern also differentiates it from other similar compounds, providing unique opportunities for chemical modifications and functionalization.
Properties
Molecular Formula |
C11H9N3O2 |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
2-(6-methylpyridin-2-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H9N3O2/c1-7-3-2-4-8(13-7)10-12-6-5-9(14-10)11(15)16/h2-6H,1H3,(H,15,16) |
InChI Key |
BENOTJWBTJFFHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NC=CC(=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Trifluoromethoxy)phenyl]piperidine](/img/structure/B13567229.png)

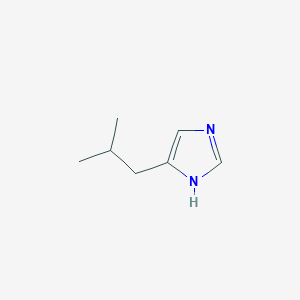

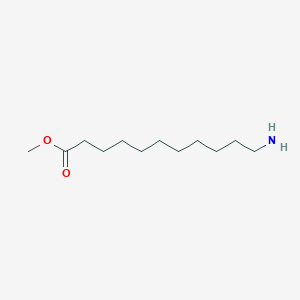
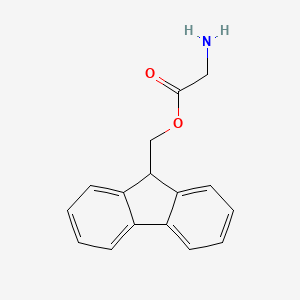
![(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13567260.png)
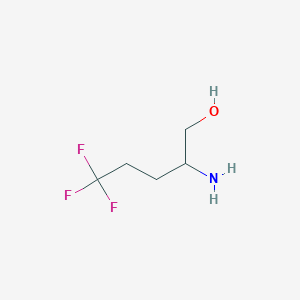
![2-[4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13567285.png)

